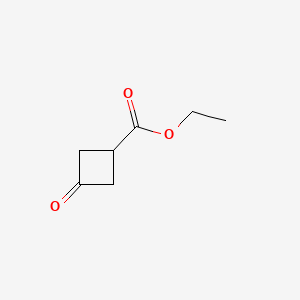
Ethyl 3-oxocyclobutanecarboxylate
概要
説明
Ethyl 3-oxocyclobutanecarboxylate is a chemical compound with the linear formula C7H10O3 . It has a molecular weight of 142.156 . This compound is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of Ethyl 3-oxocyclobutanecarboxylate consists of 7 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The InChI Code for this compound is 1S/C7H10O3/c1-2-10-7(9)5-3-6(8)4-5/h5H,2-4H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 3-oxocyclobutanecarboxylate is a liquid at room temperature . It has a solubility of 25.8 g/L in water . The compound should be stored in a cool, dry place, in a well-sealed container .科学的研究の応用
Synthesis and Chemical Properties
Synthesis Improvements : Ethyl 3-oxocyclobutanecarboxylate, a variation of 3-Oxocyclobutanecarboxylic acid, can be synthesized with a high overall yield of 44.07% using methanol, acetone, and bromine. This method is noted for its ease of operation and low cost, making it suitable for large-scale production (Huang Bin & Zhang Zheng-lin, 2010).
Application in Organic Synthesis : Ethyl 3-oxocyclobutanecarboxylate is used in the synthesis of diverse compounds. For example, it's used in the preparation of ethyl 2-oxo-2H-chromene-3-carboxylates, which involves a reaction pathway utilizing Knoevenagel condensation (M. Sairam et al., 2015).
Crystal Structure Analysis : The crystal structure of derivatives of Ethyl 3-oxocyclobutanecarboxylate, such as ethyl 5-(2,6-dimethylphenyl)-2-methyl-3-oxa-4,8,9-triazatricyclo[5.3.0.0 2,6 ]deca-4,9-diene-8-carboxylate, has been determined. This includes analysis of bond lengths and angles, offering insights into the molecular architecture of such derivatives (G. Gelli et al., 1994).
Applications in Material Science and Engineering
Polymer Synthesis : Ethyl 3-oxocyclobutanecarboxylate-related compounds, such as ethyl 3,3-difluorocyclobutanecarboxylate, serve as intermediates in the multigram synthesis of various building blocks like carboxylic acid, amines, and alcohols. These are crucial for the development of new materials, particularly in polymer science (S. Ryabukhin et al., 2018).
Solid-State Photodimerization : Research into the solid-state photodimerization of ethyl coumarin-3-carboxylate derivatives, related to ethyl 3-oxocyclobutanecarboxylate, has implications in crystal engineering. This study explores the molecular and supramolecular structures of these compounds, providing insights into their potential applications in material science (S. Ayala-Hurtado et al., 2007).
Pharmaceutical and Medicinal Chemistry
Heterocycle Synthesis : Ethyl 3-oxocyclobutanecarboxylate derivatives are utilized in the synthesis of diverse trifluoromethyl heterocycles. These compounds are important in medicinal chemistry for the development of new therapeutic agents (Mark A. Honey et al., 2012).
Novel Pyrazole Derivatives : The compound is also involved in the synthesis of novel pyrazole derivatives, which are evaluated for their antioxidant properties. This indicates its role in the development of new pharmaceuticals (S. Naveen et al., 2021).
Functionalized Trifluoromethylated Compounds : It is used in the synthesis of ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives, indicating its utility in creating complex molecular structures for potential pharmaceutical applications (Jia Li et al., 2014).
Ligand in Copper-Catalyzed Reactions : Its derivatives, like ethyl 2-oxocyclohexanecarboxylate, act as efficient ligands in copper-catalyzed coupling reactions. These reactions are pivotal in synthesizing a variety of chemical compounds, highlighting its versatility in organic synthesis (Xin Lv & W. Bao, 2007).
将来の方向性
While specific future directions for Ethyl 3-oxocyclobutanecarboxylate are not mentioned in the sources I found, the compound’s use as a pharmaceutical intermediate suggests it may have potential applications in the development of new drugs .
Relevant Papers One relevant paper is "Pollutant emissions and environmental assessment of ethyl 3-ethoxybutyrate, a potential renewable fuel" . This paper presents an initial assessment of ethyl 3-ethoxybutyrate as a biofuel in terms of its performance as a fuel oxygenate and its persistence in the environment . Although this paper is about a different but related compound, it may provide useful context for understanding the potential uses and environmental impact of Ethyl 3-oxocyclobutanecarboxylate.
作用機序
Target of Action
Ethyl 3-oxocyclobutanecarboxylate is a unique chemical compound with the molecular formula C7H10O3
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For Ethyl 3-oxocyclobutanecarboxylate, it is recommended to store under inert gas (nitrogen or Argon) at 2-8°C . .
特性
IUPAC Name |
ethyl 3-oxocyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-2-10-7(9)5-3-6(8)4-5/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBRFSMPBOTZHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625839 | |
| Record name | Ethyl 3-oxocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxocyclobutanecarboxylate | |
CAS RN |
87121-89-9 | |
| Record name | Ethyl 3-oxocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-oxocyclobutanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


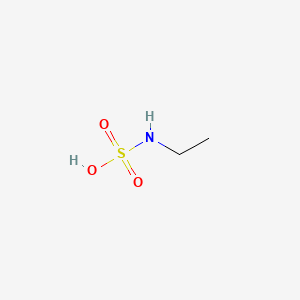

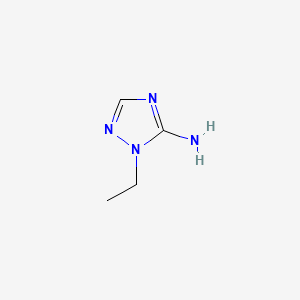

![4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3021232.png)
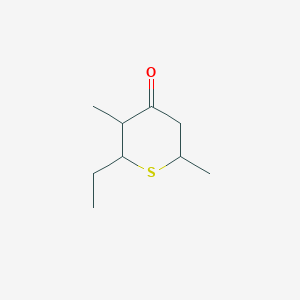
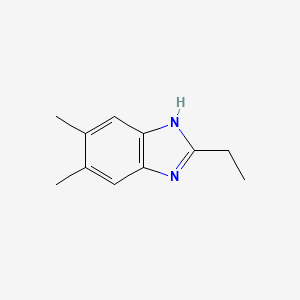

![3-(Ethylsulfanyl)imidazo[1,5-a]pyridine](/img/structure/B3021237.png)



![2-[(Ethylsulfanyl)methyl]benzoic acid](/img/structure/B3021245.png)